6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound characterized by its unique molecular structure, which includes a benzodioxine ring system and a methoxy group at the 6-position. The compound has the molecular formula and a molecular weight of 166.174 g/mol. This compound is primarily utilized in various scientific research applications, including organic synthesis, medicinal chemistry, materials science, and biological studies.
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It is part of the broader category of benzodioxines, which are known for their diverse chemical properties and potential biological activities. The compound can be sourced from chemical suppliers and is often used as a building block in organic synthesis.
The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be accomplished through several methods:
Both methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The use of potassium carbonate serves as a base to deprotonate the hydroxyl group, enhancing nucleophilicity for subsequent reactions.
The compound's structural parameters can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into bond lengths, angles, and molecular conformation.
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation typically requires careful control of temperature and pH to prevent overoxidation.
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is typically a colorless to pale yellow liquid or solid depending on its purity and crystallization state. Its melting point is not explicitly mentioned but can be inferred from similar compounds in literature.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong oxidizing agents due to its dioxin structure. Its solubility characteristics are likely to vary based on solvent polarity.
Further characterization can be achieved through spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its identity and purity.
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine finds applications across various scientific fields:
The 1,4-benzodioxine core of 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is typically synthesized via acid-catalyzed cyclization of catechol derivatives with 1,2-dihaloethanes. Advanced methodologies employ microwave-assisted synthesis to enhance reaction efficiency, reducing cyclization times from hours to minutes while improving yields by 15–30% [1]. For PARP1 inhibitor development, researchers optimized the lead compound 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (IC~50~ = 5.8 µM) through scaffold hopping. This involved Knoevenagel condensation between aldehyde intermediates and active methylene compounds, yielding the potent derivative (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (IC~50~ = 0.082 µM) [1]. Key cyclization parameters include:
Table 1: Optimization of Cyclization Conditions for 1,4-Benzodioxine Synthesis
Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Application |
---|---|---|---|---|
PTSA | 120 | 8 h | 65 | Basic scaffold |
BF~3~·Et~2~O | 80 | 2 h | 72 | Methoxy derivatives |
Microwave | 150 | 20 min | 92 | Carboxamide analogues |
The methoxy group at the 6-position serves as a handle for directed ortho-metalation, enabling precise C–H functionalization. Using n-BuLi at −78°C, the methoxy-directed lithiation yields C7-functionalized derivatives (e.g., aldehydes, carboxylic acids) with >90% regioselectivity [2] [7]. This strategy was pivotal in dopamine D~3~ receptor ligand development, where N-(2,3-dichlorophenyl)piperazine pharmacophores were linked to 1,4-benzodioxine-2-carboxamides via alkyl spacers. The methoxy group’s electron-donating properties facilitate electrophilic substitutions, allowing bromination or nitration exclusively at the 7-position for further derivatization [2]. Recent advances employ flow chemistry with immobilized Lewis acid catalysts to achieve continuous production of 7-nitro-6-methoxy-1,4-benzodioxine, reducing byproducts to <5%.
Chiral 1,4-benzodioxines are synthesized via enantioselective reduction of prochiral ketones or kinetic resolution using lipases. For 3-substituted derivatives, asymmetric hydrogenation with Ir/(R,R)-f-binaphane catalyst achieves 98% ee and 99% yield [7]. The 2-position chirality is introduced through enantiopure epichlorohydrin ring-opening followed by cyclization, yielding trans-2,3-disubstituted-6-methoxy-1,4-benzodioxines with dr >20:1 [7]. These enantiopure scaffolds are essential for bitopic ligands targeting CNS receptors, where stereochemistry dictates subtype selectivity (e.g., D~3~R vs. D~2~R binding). Computational modeling confirms that (S)-enantiomers exhibit 10-fold higher D~3~R affinity due to optimal engagement with secondary binding pockets [2].
Palladium-catalyzed couplings enable C–C/C–heteroatom bond formation on the benzodioxine ring:
Table 2: Cross-Coupling Reactions for Benzodioxine Diversification
Reaction Type | Catalyst System | Coupling Partner | Product | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh~3~)~4~/K~2~CO~3~ | 4-Carboxyphenylboronic acid | 7-Biphenyl acid | 88 |
Buchwald-Hartwig | Pd~2~(dba)~3~/XantPhos | Morpholine | 7-Morpholino derivative | 76 |
Sonogashira | PdCl~2~(PPh~3~)~2~/CuI | Phenylacetylene | 7-Alkynyl derivative | 82 |
LogD optimization is critical for improving metabolic resistance. Incorporating 6-methoxy-1,4-benzodioxine into ROR1 inhibitors (N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide series) reduced hepatic clearance by 50% compared to indole-based precursors. Key modifications include :
In PARP1 inhibitors, replacing the 2,3-dihydro-1,4-benzodioxine-5-carboxamide with a rigid 3-oxo-2,3-dihydrobenzo[1,4]oxazine increased microsomal half-life from 12 min to >60 min by preventing hydrolytic ring-opening [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3